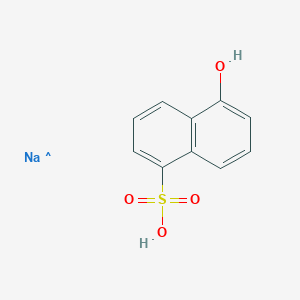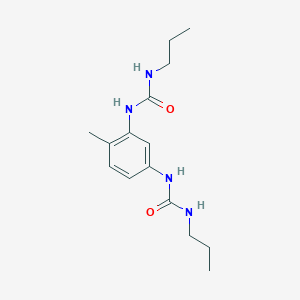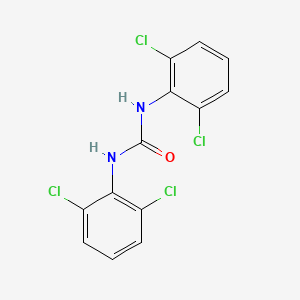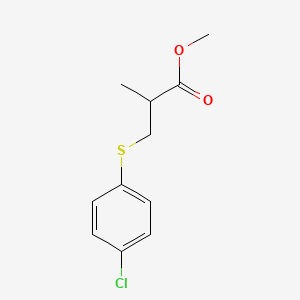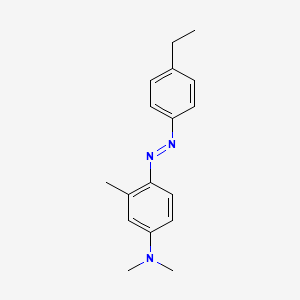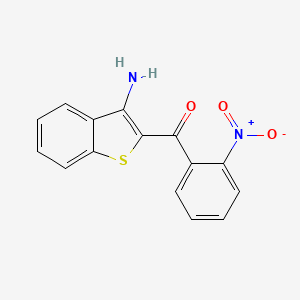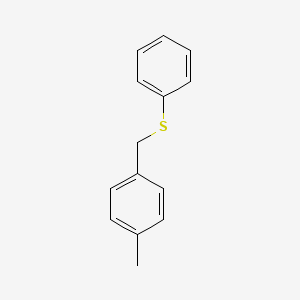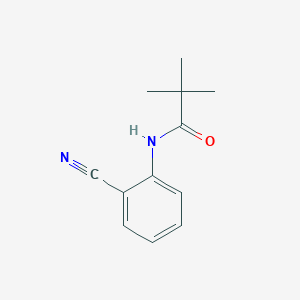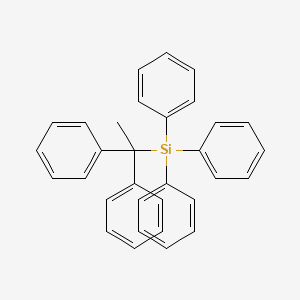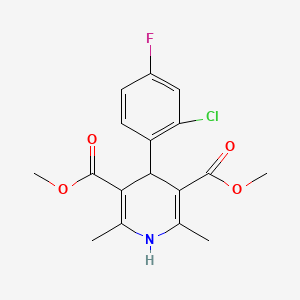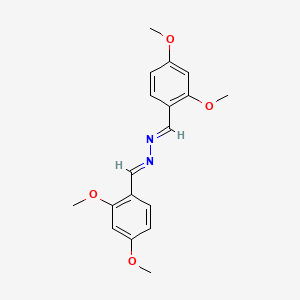
2,4-Dimethoxybenzaldehyde azine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxybenzaldehyde azine is an organic compound with the molecular formula C18H20N2O4 It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and the azine group is formed by the condensation of two molecules of 2,4-dimethoxybenzaldehyde with hydrazine
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzaldehyde azine can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
2C9H10O3+N2H4→C18H20N2O4+2H2O
In this reaction, two molecules of 2,4-dimethoxybenzaldehyde react with one molecule of hydrazine hydrate to form this compound and water as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2,4-Dimethoxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the azine group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzaldehyde azines with various functional groups.
科学研究应用
2,4-Dimethoxybenzaldehyde azine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,4-dimethoxybenzaldehyde azine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Methoxybenzaldehyde azine
- 4-Benzyloxy-3-methoxybenzaldehyde azine
- 4-Ethoxy-3-methoxybenzaldehyde azine
- 2,5-Dimethoxybenzaldehyde oxime
- 3,4-Dimethoxybenzaldehyde semicarbazone
Uniqueness
2,4-Dimethoxybenzaldehyde azine is unique due to the presence of two methoxy groups at the 2 and 4 positions, which influence its chemical reactivity and biological activity. The azine group also imparts distinct properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
62721-39-5 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(E)-1-(2,4-dimethoxyphenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C18H20N2O4/c1-21-15-7-5-13(17(9-15)23-3)11-19-20-12-14-6-8-16(22-2)10-18(14)24-4/h5-12H,1-4H3/b19-11+,20-12+ |
InChI 键 |
VXGDBTSCPMXTBL-AYKLPDECSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


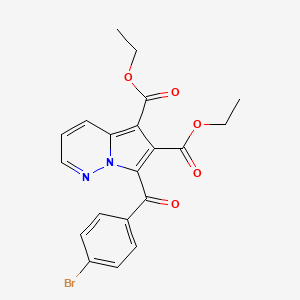
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
